molecular formula C9H17IN2 B1337637 trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide CAS No. 54828-80-7

trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide

Cat. No. B1337637
CAS RN: 54828-80-7
M. Wt: 280.15 g/mol
InChI Key: XFNZPXDBHAVOCN-UHFFFAOYSA-M
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Description

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is a chemical compound with the CAS Number: 54828-80-7 . It has a molecular weight of 280.15 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, often involves condensation reactions . For instance, one method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups .


Molecular Structure Analysis

The IUPAC name for this compound is N,N,N-trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide . The InChI code is 1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

This compound has a melting point range of 143-148 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the preparation of samples or as a reagent in mass spectrometry to help identify and quantify proteins in complex biological samples .

Organic Synthesis

As a quaternary ammonium salt, it serves as a phase transfer catalyst in organic synthesis. This allows for the transfer of a reactant from one phase into another phase where reaction occurs more efficiently .

Medicinal Chemistry

In medicinal chemistry, it’s used for the synthesis of potential pharmaceuticals. Its pyrrole structure is a common motif in drugs, and modifications to this core can lead to new therapeutic agents .

Material Science

This compound can be involved in the synthesis of novel materials. Its ionic nature may be useful in creating polymers with specific electrical properties, such as conductive polymers .

Analytical Chemistry

It may be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods, particularly in chromatography and spectroscopy .

Catalysis

It can act as a catalyst in various chemical reactions, including polymerization processes, due to its stable cationic nature and ability to donate electrons .

Molecular Biology

In molecular biology, it could be used in the study of nucleic acids, proteins, and enzymes. Its interactions with biomolecules can provide insights into the structure and function of these vital components .

Environmental Science

This compound might be used in environmental science to study the fate and transport of nitrogen-containing compounds in the environment, which is crucial for understanding nitrogen cycles and pollution .

Each application leverages the unique chemical structure of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, making it a versatile tool in scientific research. The compound’s properties, such as its melting point of 143-148°C and its safety profile, are important considerations in its use across these fields .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

properties

IUPAC Name

trimethyl-[(1-methylpyrrol-2-yl)methyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNZPXDBHAVOCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492814
Record name N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide

CAS RN

54828-80-7
Record name N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 35% aqueous formaldehyde solution (20.8 mL, 264 mmol) and dimethylamine hydrochloride (22.7 g, 278 mmol) was added to 1-methylpyrrole (21.4 g, 264 mmol) under ice-cooling with stirring over 1 hour and 30 minutes and the mixture was stirred at room temperature for 6 hours. A 10% aqueous sodium hydroxide solution (150 mL) and ether were added to the reaction mixture to separate it. The thus obtained organic phase was separated, washed with a saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (methylene chloride:methanol, 10:1) to obtain 2-(N,N-dimethylaminomethyl)-1-methylpyrrol (31.5 g, yield: 86%). Methyl iodide (16.2 mL, 260 mmol) was added to a solution of 2-(N,N-dimethylaminomethyl)-1-methylpyrrol (30.0 g, 217 mmol) in ethanol (220 mL) under ice-cooling and the mixture was stirred at room temperature for 2 hours. Ethyl acetate (220 mL) was added to the reaction mixture, the precipitated crystal was collected by filtration, washed with ethyl acetate and dried to obtain (1-methylpyrrol-2-yl)methyltrimethylammonium iodide (55.3 g, yield: 91%).
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Subsequently, to absolution of 2-(N,N-dimethylaminomethyl)-1-methylpyrrole (30.00 g, 217.5 mmol) obtained above in ethanol (220 ml) was added methyl iodide (16.2 ml, 260–2 mmol) with stirring under ice-cooling, and then the resulting mixture was stirred at room temperature for 2 hours. After stirring, ethyl acetate (220 ml) was added to the reaction mixture. The crystals precipitated were collected by filtration, washed with ethyl acetate and dried to afford (1-methylpyrrol-2-yl)methyl trimethylammonium iodide (55.34 g, yield: 91%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Four

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